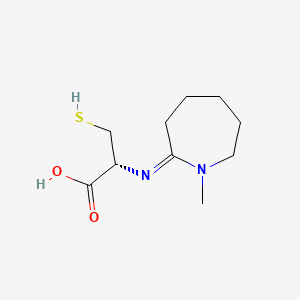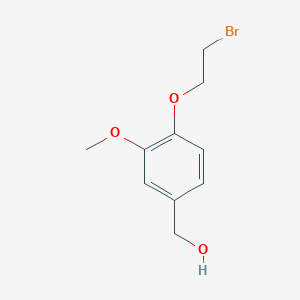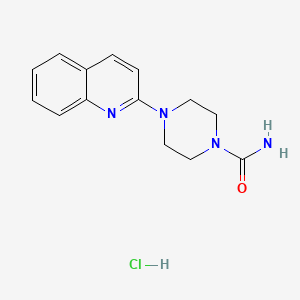![molecular formula C13H20N4O2 B14329580 {Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol CAS No. 101161-40-4](/img/structure/B14329580.png)
{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of two pyrazole rings connected by a methylene bridge and substituted with dimethyl groups and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two pyrazole rings. The hydroxymethyl groups are introduced through subsequent reactions with formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form methylene derivatives.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of hydroxymethyl groups allows for hydrogen bonding and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methylene bridge and hydroxymethyl groups.
1,1’-Methylenebis(3,5-dimethylpyrazole): Similar structure but without the hydroxymethyl groups.
Uniqueness
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is unique due to the presence of both the methylene bridge and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
101161-40-4 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[4-[[1-(hydroxymethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3,5-dimethylpyrazol-1-yl]methanol |
InChI |
InChI=1S/C13H20N4O2/c1-8-12(10(3)16(6-18)14-8)5-13-9(2)15-17(7-19)11(13)4/h18-19H,5-7H2,1-4H3 |
Clave InChI |
LGXRMLOGBHTYBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CO)C)CC2=C(N(N=C2C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)





![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)


![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
